molecular formula C12H18Cl2N2O2 B13440561 Hydroxymethyl Clenbuterol-d6

Hydroxymethyl Clenbuterol-d6

Cat. No.: B13440561
M. Wt: 299.22 g/mol
InChI Key: BWURCANZQUYPLR-WFGJKAKNSA-N
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Description

Hydroxymethyl Clenbuterol-d6 is a deuterated analog of Hydroxymethyl Clenbuterol. This compound is primarily used as an internal standard in analytical chemistry and biochemical research. The incorporation of deuterium atoms in place of hydrogen enhances the compound’s stability under analytical conditions and facilitates differentiation between the analyte and the internal standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxymethyl Clenbuterol-d6 involves the introduction of deuterium atoms into the Hydroxymethyl Clenbuterol molecule. This process typically includes the following steps:

    Deuteration of Precursors: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.

    Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of precursors are deuterated using deuterium gas or deuterated solvents.

    Purification: The crude product is purified using techniques such as chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Hydroxymethyl Clenbuterol-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert this compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines.

Mechanism of Action

Hydroxymethyl Clenbuterol-d6, like its non-deuterated counterpart, acts as a Beta (2) agonist. It stimulates adenylyl cyclase activity, leading to the production of cyclic adenosine monophosphate (cAMP). This cascade results in the relaxation of smooth muscle in the bronchioles, making it effective as a bronchodilator .

Comparison with Similar Compounds

Hydroxymethyl Clenbuterol-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise differentiation in analytical studies. Similar compounds include:

This compound stands out due to its specific application as an internal standard in analytical and biochemical research, providing more accurate and reliable results.

Properties

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

299.22 g/mol

IUPAC Name

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol

InChI

InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3/i1D3,2D3

InChI Key

BWURCANZQUYPLR-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Canonical SMILES

CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Origin of Product

United States

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